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Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with best practices, troubleshooting guides, and frequently asked questions

(FAQs) for data mining of the Medicago truncatula transcriptome.

Frequently Asked Questions (FAQs)
Q1: Where can I access comprehensive Medicago truncatula transcriptome data?

A1: Several databases and resources are available for accessing Medicago truncatula

transcriptome data. The most prominent include:

MtExpress: A gene expression atlas that compiles a comprehensive set of published M.

truncatula RNA-seq data.[1][2][3] It provides a global view of gene expression across various

conditions and tissues.[1][2]

Medicago truncatula Gene Expression Atlas (MtGEA): This web server hosts gene

expression data from Affymetrix GeneChip Medicago genome arrays, covering a wide range

of developmental and environmental conditions.[4][5]
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J. Craig Venter Institute (JCVI) Medicago truncatula Genome Database: Hosts the M.

truncatula genome sequence and annotation, which is crucial for mapping transcriptome

data.[6]

Medicago Analysis Portal: Provides genomic, genetic mapping, and diversity resources for

Medicago species.[7]

INRAE/CNRS Medicago Bioinformatics Resources: Offers access to the M. truncatula

genome browser, gene expression atlas, and a knowledge base.[8][9]

Q2: What is the recommended pipeline for differential gene expression analysis in Medicago

truncatula?

A2: A standard pipeline for differential gene expression (DGE) analysis of Medicago truncatula

RNA-seq data typically involves the following steps:

Quality Control: Raw sequencing reads should be assessed for quality using tools like

FastQC.

Read Trimming: Adapters and low-quality bases should be removed using tools like

Trimmomatic or fastp.[10]

Alignment to Reference Genome: The cleaned reads are then aligned to the latest version of

the Medicago truncatula reference genome (e.g., MtrunA17r5.0).[9] STAR or HISAT2 are

commonly used aligners.

Quantification of Gene Expression: Gene expression levels are quantified from the aligned

reads. Tools like featureCounts or HTSeq-count are often used to generate a count matrix.

Differential Expression Analysis: Statistical analysis to identify differentially expressed genes

(DEGs) is performed using packages like DESeq2 or edgeR.[10][11] These packages

normalize the count data and perform statistical tests to identify genes with significant

changes in expression between different conditions.[10][11]

Q3: How can I perform functional enrichment analysis for a list of differentially expressed

genes?
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A3: Functional enrichment analysis helps in understanding the biological processes, molecular

functions, and cellular components associated with a set of DEGs. The common approaches

are:

Gene Ontology (GO) Enrichment Analysis: This analysis identifies GO terms that are over-

represented in your DEG list. Tools like topGO or the enrichment analysis tools available on

platforms like the Medicago truncatula Gene Expression Atlas can be used.[12]

KEGG Pathway Analysis: This analysis identifies metabolic and signaling pathways that are

enriched in your DEG list. The KEGG database can be queried directly, or tools that integrate

KEGG analysis can be used.[12]

eggNOG Functional Classification: The eggNOG database can be used to classify genes

into functional categories.[11][13]

Troubleshooting Guides
Problem 1: My RNA-seq reads have a low mapping rate to the reference genome.

Possible Cause 1: Poor quality of sequencing reads.

Solution: Perform stringent quality control and trimming of your raw reads to remove low-

quality bases and adapter sequences. Re-run the alignment with the cleaned reads.

Possible Cause 2: Contamination.

Solution: Align your reads against common contaminant genomes (e.g., microbial

genomes) to identify and remove contaminating reads before mapping to the Medicago

truncatula genome.

Possible Cause 3: Using an outdated or incorrect reference genome.

Solution: Ensure you are using the latest version of the Medicago truncatula genome

assembly and annotation.[9][14] Check the source of your reference genome to confirm it

is the correct species and cultivar (e.g., Jemalong A17).[9][14]

Possible Cause 4: Presence of a large number of reads from non-coding RNAs.
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Solution: If your library preparation did not include a ribosomal RNA depletion step, a

significant portion of reads will map to rRNA genes. Consider if this is expected for your

experimental design.

Problem 2: I have identified a large number of differentially expressed genes, how do I prioritize

them for further analysis?

Solution 1: Fold Change and Statistical Significance: Filter your DEG list based on a stricter

p-value or FDR (False Discovery Rate) cutoff (e.g., < 0.01) and a higher log2 fold change

threshold (e.g., > |1.5| or > |2|).[15]

Solution 2: Functional Enrichment Analysis: Perform GO and KEGG pathway analysis to

identify biological processes and pathways that are most significantly affected. This can help

you focus on genes involved in pathways relevant to your research question.[12]

Solution 3: Co-expression Network Analysis: Constructing a gene co-expression network can

help identify modules of co-regulated genes and pinpoint hub genes that may have important

regulatory roles.[16] This approach can be powerful for identifying candidate genes

associated with specific phenotypes.[16]

Solution 4: Integration with other data types: If available, integrate your transcriptomic data

with other omics data such as proteomics, metabolomics, or genomic data (e.g., GWAS) to

identify high-confidence candidate genes.[16]

Experimental Protocols
Protocol 1: RNA Isolation from Medicago truncatula Root and Shoot Tissues

This protocol is adapted from a study on time-series transcriptome analysis in Medicago

truncatula.[17][18]

Plant Growth and Treatment:

Grow Medicago truncatula A17 plants under controlled conditions.[17][18]

For experiments involving rhizobial inoculation, treat the plants with either Sinorhizobium

meliloti or a mock inoculation as a control.[17][18]
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Harvest root and shoot tissues at desired time points post-inoculation.[17][18]

RNA Isolation:

Immediately freeze the harvested tissues in liquid nitrogen to prevent RNA degradation.

Isolate total RNA from the samples using a commercially available kit, such as the

E.Z.N.A. Plant RNA Kit, following the manufacturer's instructions.[17][18]

Treat the isolated RNA with DNase I to remove any contaminating genomic DNA.

RNA Quality and Quantity Assessment:

Assess the RNA integrity using an Agilent Bioanalyzer or a similar instrument. High-quality

RNA should have an RNA Integrity Number (RIN) of 7.0 or higher.

Quantify the RNA concentration using a spectrophotometer like a NanoDrop or a

fluorometric method like Qubit.

Protocol 2: RNA-Seq Library Preparation and Sequencing

Library Preparation:

Prepare RNA-seq libraries from the high-quality total RNA using a kit such as the Illumina

TruSeq Stranded mRNA Library Prep Kit. This typically involves mRNA purification,

fragmentation, cDNA synthesis, adapter ligation, and PCR amplification.

Sequencing:

Sequence the prepared libraries on an Illumina sequencing platform (e.g., HiSeq or

NovaSeq) to generate paired-end reads. The sequencing depth should be determined

based on the goals of the experiment, but a depth of 20-30 million reads per sample is

common for DGE analysis.

Data Presentation
Table 1: Summary of Differentially Expressed Genes (DEGs) in Medicago truncatula Leaves at

Different Developmental Stages under Long-Day Conditions.
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Comparison Group Up-regulated DEGs
Down-regulated
DEGs

Total DEGs

Branch Stage vs. Bud

Stage
1,234 1,128 2,362

Bud Stage vs. Initial

Flowering Stage
1,543 875 2,418

Initial Flowering Stage

vs. Full Flowering

Stage

686 1,409 2,095

Total 3,463 3,412 6,875

Data summarized from a transcriptomic analysis of Medicago truncatula under long-day

conditions.[11]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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